![molecular formula C22H23BrF3N3O2S B15153581 3-bromo-4-ethoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B15153581.png)

3-bromo-4-ethoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

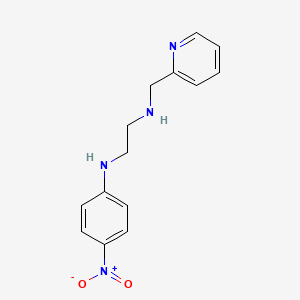

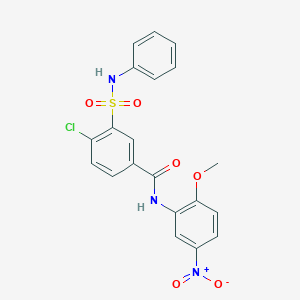

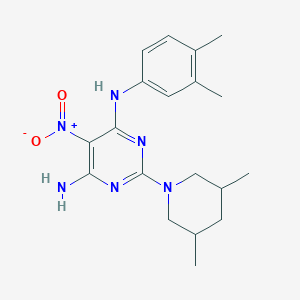

3-Bromo-4-ethoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide is a synthesized organic compound. Its structure comprises a bromine atom at the third position, an ethoxy group at the fourth position, and a carbamothioyl group connected to a benzamide core. This configuration hints at the molecule's complexity and potential versatility in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis typically involves multiple steps, starting from benzamide derivatives.

Bromination: : Introduction of the bromine atom at the third position via bromination of a benzamide derivative using bromine or a bromine donor in the presence of a catalyst like iron(III) bromide.

Ethoxylation: : Ethoxy group insertion at the fourth position is performed through nucleophilic substitution reactions using ethanol and a strong acid like sulfuric acid.

Piperidine Addition: : The 2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl group is attached via nucleophilic aromatic substitution, using a piperidine derivative and a suitable trifluoromethylated aromatic compound.

Carbamothioylation: : This step involves attaching the carbamothioyl group using thiocarbamoyl chloride under basic conditions.

Industrial Production Methods

While lab-scale syntheses are well-documented, large-scale production would involve optimizations such as continuous flow reactions and solvent recycling to ensure cost-efficiency and minimal waste.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : May undergo oxidation at the ethoxy or piperidine groups using reagents like potassium permanganate or chromium trioxide.

Reduction: : Can be reduced at the bromine site using hydrogenation or metal hydrides.

Substitution: : Electrophilic aromatic substitutions can occur, especially at positions adjacent to the bromine.

Common Reagents and Conditions

Oxidation: : Potassium permanganate, chromium trioxide in acidic conditions.

Reduction: : Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution: : Various organometallic reagents, bromine, chlorine under controlled temperature.

Major Products Formed

Oxidation: : Produces aldehydes or ketones depending on the site of oxidation.

Reduction: : Leads to debrominated or fully reduced analogs.

Substitution: : Generates halogenated or organometallic compounds.

Scientific Research Applications

Chemistry

In chemical research, this compound serves as a precursor for synthesizing complex molecules due to its multiple reactive sites.

Biology

It exhibits potential in bioconjugation reactions, allowing for the attachment of biochemical probes to study cellular processes.

Medicine

This compound's derivatives are being investigated for their pharmacological activities, particularly in targeting specific biochemical pathways.

Industry

In the industrial sector, its unique structure makes it valuable in designing specialty materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with various biological macromolecules. The piperidine and trifluoromethyl groups enhance binding affinity to specific proteins or enzymes, facilitating targeted biochemical interactions. The bromine atom and ethoxy group further modulate its reactivity and bioavailability, ensuring optimal performance in desired applications.

Comparison with Similar Compounds

Compared to similar compounds, such as 3-bromo-4-methoxy derivatives or those lacking the trifluoromethyl group, 3-bromo-4-ethoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide exhibits enhanced stability and reactivity. The presence of the trifluoromethyl group significantly improves its pharmacokinetic properties, making it a more effective candidate for various applications.

List of Similar Compounds

3-bromo-4-methoxy-N-phenylcarbamothioylbenzamide

3-chloro-4-ethoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide

3-bromo-4-ethoxy-N-(phenylcarbamothioyl)benzamide

Properties

Molecular Formula |

C22H23BrF3N3O2S |

|---|---|

Molecular Weight |

530.4 g/mol |

IUPAC Name |

3-bromo-4-ethoxy-N-[[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide |

InChI |

InChI=1S/C22H23BrF3N3O2S/c1-2-31-19-9-6-14(12-16(19)23)20(30)28-21(32)27-17-13-15(22(24,25)26)7-8-18(17)29-10-4-3-5-11-29/h6-9,12-13H,2-5,10-11H2,1H3,(H2,27,28,30,32) |

InChI Key |

KCGLVEFKROYKIL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)N3CCCCC3)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4Z)-2-benzyl-4-[2-(4'-chlorobiphenyl-4-yl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15153504.png)

![N-(2,3-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B15153517.png)

![1-[4-tert-butyl-1,5-bis(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B15153527.png)

![Ethyl 5-{[4-(benzyloxy)-3-methoxybenzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15153546.png)

![3-(2-chlorophenyl)-5-methyl-N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2-oxazole-4-carboxamide](/img/structure/B15153552.png)

![2-methyl-N-(5-{[(3-methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B15153556.png)

![N-(1,3-benzodioxol-5-yl)-4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzamide](/img/structure/B15153561.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-[(methylsulfonyl)(prop-2-en-1-yl)amino]benzamide](/img/structure/B15153565.png)

![2-amino-6,7-dimethyl-4-(5-methylfuran-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15153567.png)

![Methyl 5-({3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B15153569.png)

![N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}cyclohexanamine](/img/structure/B15153587.png)